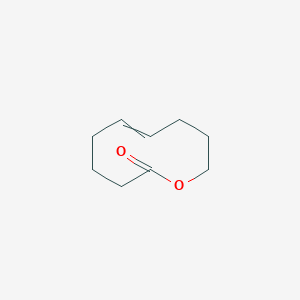

2,3,4,7,8,9-Hexahydrooxecin-10-one

Description

Properties

CAS No. |

110189-65-6 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,3,4,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C9H14O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-2H,3-8H2 |

InChI Key |

ZMWLDAFJOZSOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCCOC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Stereochemistry

The following table summarizes key structural differences between 2,3,4,7,8,9-Hexahydrooxecin-10-one and related compounds:

Key Observations:

- Substituent Diversity: The target compound lacks the hydroxyl and alkyl substituents seen in analogs like (Z)-4,6,9-Trihydroxy-10-nonyl derivatives or Pistacia-derived lactones. This may reduce its polarity and bioactivity compared to hydroxyl-rich analogs .

- Stereochemical Complexity : Compounds such as (4R,5E,7S,10S)-4,7-Dihydroxy-10-methyl exhibit defined stereocenters and double-bond geometry, which influence their reactivity and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,7,8,9-Hexahydrooxecin-10-one, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves cyclization of hydroxy-carboxylic acid precursors under acidic or enzymatic conditions. Key steps include regioselective oxidation and stereochemical control via chiral catalysts. Post-synthesis, structural confirmation requires a combination of:

- NMR spectroscopy (1H/13C) to resolve ring conformation and substituent positions.

- Mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₀H₁₆O₄ as per ).

- Infrared spectroscopy (IR) to confirm carbonyl (C=O) and hydroxyl (OH) functional groups.

- X-ray crystallography for absolute stereochemical assignment, as seen in derivatives with analogous oxecin frameworks .

Q. How does stereochemistry influence the physicochemical properties of this compound?

- Methodological Answer : Stereoisomers (e.g., 4R vs. 4S configurations) exhibit distinct hydrogen-bonding patterns and dipole moments, impacting solubility and reactivity. For example:

- Hydroxy group orientation (axial vs. equatorial) affects intermolecular interactions in crystalline states (refer to InChIKey

XHUGXCVNAGWNCV-UNISNWAASA-Nin ). - Computational tools like molecular docking or solvent-accessible surface area (SASA) analysis can predict stereochemical effects on bioavailability.

Advanced Research Questions

Q. What computational strategies are recommended to resolve contradictions in stereochemical assignments for oxecin derivatives?

- Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting NMR NOE correlations) can be addressed via:

- Density Functional Theory (DFT) -based NMR chemical shift calculations to compare experimental and theoretical spectra .

- Molecular Dynamics (MD) simulations to assess conformational flexibility and identify dominant rotamers in solution.

- Cross-validation with circular dichroism (CD) or optical rotation data for chiral centers .

Q. How can researchers reconcile conflicting bioactivity data for oxecin analogs across different receptor assays?

- Methodological Answer : Divergent bioactivity results (e.g., agonist vs. antagonist profiles) often stem from methodological variables:

- Assay conditions : Compare buffer pH, co-solvents, and receptor expression systems (e.g., heterologous vs. native cells).

- Receptor model selection : Hybrid approaches combining in vitro receptor activation (e.g., calcium flux assays) and in silico pharmacophore modeling improve specificity (see ’s discussion on receptor-response model divergence ).

- Meta-analysis of datasets using multivariate statistics (e.g., PCA or cluster analysis) to identify outlier protocols .

Q. What advanced spectroscopic techniques are critical for validating the degradation pathways of this compound under oxidative stress?

- Methodological Answer : Oxidative degradation studies require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.